molecular formula C16H18N4O4S2 B2567928 N-[5-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 893331-15-2

N-[5-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2567928
CAS No.: 893331-15-2
M. Wt: 394.46
InChI Key: QPZOIZBQVKNTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamide group and a sulfanyl-linked carbamoyl methyl moiety attached to a 3,4-dimethoxyphenyl ring. This structure combines electron-rich aromatic systems (dimethoxy groups) with a rigid cyclopropane ring, which may enhance metabolic stability and influence binding interactions in biological systems .

Properties

IUPAC Name

N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-23-11-6-5-10(7-12(11)24-2)17-13(21)8-25-16-20-19-15(26-16)18-14(22)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZOIZBQVKNTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, followed by the introduction of the dimethoxyphenyl group and the cyclopropane carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycles and Substituents

  • Target Compound : 1,3,4-thiadiazole core with cyclopropanecarboxamide (C=O) and a sulfanyl bridge to a 3,4-dimethoxyphenyl carbamoyl group.
  • N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide (): Replaces the cyclopropane with a pyridinesulfonamide group and substitutes chlorine for methoxy groups. The sulfonamide (SO₂NH₂) enhances polarity compared to the carboxamide (C=ONH) in the target compound .
  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (): Uses a thiazole ring instead of thiadiazole and incorporates a trifluoromethoxy group, enhancing hydrophobicity and metabolic resistance .

Key Structural Differences

Compound Core Heterocycle Aromatic Substituents Functional Groups
Target Compound 1,3,4-Thiadiazole 3,4-Dimethoxyphenyl Cyclopropanecarboxamide, sulfanyl
1,3,4-Thiadiazole 4-Chlorophenyl, pyridine Sulfonamide, carbamoyl
1,3,4-Thiadiazole 2,4-Dichlorophenyl Difluorobenzamide, carbamoyl
Thiazole Benzo[d][1,3]dioxol-5-yl Cyclopropanecarboxamide, trifluoromethoxy
Physicochemical Properties
  • Melting Points : The target compound’s melting point is unreported, but similar thiadiazoles (e.g., : mp 167–171°C) suggest moderate thermal stability .
  • Spectroscopic Data :
    • IR : Expected C=O stretches (~1716 cm⁻¹, as in ) and aromatic C-H vibrations (~3076 cm⁻¹) .
    • NMR : Aromatic protons in the dimethoxyphenyl group would resonate near δ 6.8–7.5 ppm, distinct from chlorophenyl (δ 7.3–7.4 ppm in ) or fluorophenyl analogs (δ 7.1–8.6 ppm in ) .

Biological Activity

N-[5-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a complex organic compound with notable biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly focusing on its potential therapeutic applications against infectious diseases and other health conditions.

  • Molecular Formula : C18H20N6O5S2
  • Molecular Weight : 464.52 g/mol
  • CAS Number : 1170085-56-9
  • SMILES Notation : COc1cc(ccc1OC)NC(=O)CSc1nnc(s1)NC(=O)c1cn(nc1OC)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogenic organisms. The thiadiazole moiety is crucial for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The compound inhibits the enzyme ketol-acid reductoisomerase (KARI), which is vital for the survival of Mtb, leading to reduced bacterial viability.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant anti-tuberculosis activity. In vitro assays have shown:

  • Minimum Inhibitory Concentration (MIC) : As low as 1 mM against Mtb H37Rv.
  • Binding Affinity : Molecular docking studies suggest favorable binding modes to Mtb KARI, indicating a strong potential for this compound as an anti-tubercular agent .

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using the MTT assay on human embryonic kidney (HEK 293T) cells. The results indicated that:

  • Compounds derived from this class exhibited low cytotoxicity with IC50 values significantly higher than their MIC values against Mtb, resulting in favorable protection indices (PI). For instance:
    • Compound 5b showed a PI of 110.2, indicating a strong therapeutic window .

Study on Anti-apoptotic Activity

In a study assessing the anti-apoptotic properties of related thiadiazole compounds, it was found that compounds similar to this compound significantly reduced tissue damage in renal models. Key findings included:

  • Caspase Inhibition : The compound demonstrated potent inhibition of caspases involved in apoptosis pathways.
  • Histopathological Analysis : Renal tissues treated with these compounds showed minimal damage compared to control groups .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC values as low as 1 mM against Mtb
CytotoxicityLow IC50 values in HEK cells
Anti-apoptoticSignificant reduction in tissue damage

Q & A

Q. Critical Parameters :

  • Temperature control during cyclization (60–80°C) to avoid side reactions.
  • Use of inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Solvent selection (e.g., DMF for solubility, CH₂Cl₂ for coupling reactions).

Basic: Which analytical techniques are essential for structural confirmation?

Answer:
A combination of spectroscopic and chromatographic methods is required:

  • NMR Spectroscopy :
    • 1H NMR : Identify protons on the cyclopropane ring (δ 1.0–2.0 ppm) and thiadiazole-attached methylene (δ 3.5–4.5 ppm) .
    • 13C NMR : Confirm carbonyl carbons (amide: ~165–170 ppm; cyclopropane: ~10–15 ppm) .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and S–H/S–C bonds (~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₁₈H₂₁N₄O₄S₂) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Basic: How is initial biological activity screening conducted?

Answer:
Standard assays include:

  • Enzyme Inhibition :
    • Kinase/phosphatase inhibition assays (e.g., IC₅₀ determination via spectrophotometric ADP-Glo™ assays) .
  • Antimicrobial Testing :
    • Broth microdilution (MIC values against S. aureus, E. coli) per CLSI guidelines .
  • Cytotoxicity :
    • MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ < 10 µM considered potent .

Q. Key Controls :

  • Positive controls (e.g., doxorubicin for cytotoxicity).
  • Solvent controls (DMSO < 0.1% v/v).

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Answer:
SAR studies focus on modifying substituents to enhance activity:

Variations in the aryl group : Replace 3,4-dimethoxyphenyl with halogenated or nitro-substituted phenyls to assess electronic effects on enzyme binding .

Cyclopropane modifications : Introduce methyl or ester groups to evaluate steric/electronic impacts on membrane permeability .

Thiadiazole substitutions : Replace sulfanyl with sulfonyl or amino groups to modulate solubility and target interaction .

Q. Methodology :

  • Parallel synthesis of analogs using combinatorial chemistry.
  • Computational docking (e.g., AutoDock Vina) to predict binding affinities for kinases or DNA topoisomerases .

Advanced: How can contradictory biological data across studies be resolved?

Answer:
Contradictions in activity (e.g., variable IC₅₀ values) may arise from:

  • Assay Conditions : Differences in pH, serum content, or incubation time. Standardize protocols (e.g., 72-hour exposure for cytotoxicity) .
  • Compound Stability : Assess degradation via LC-MS under assay conditions (e.g., PBS buffer, 37°C) .
  • Target Heterogeneity : Use isogenic cell lines or recombinant enzymes to isolate variables .

Case Example :
If antimicrobial activity varies, repeat assays with standardized inoculum sizes (1×10⁵ CFU/mL) and confirm via time-kill kinetics .

Advanced: What mechanistic studies elucidate its mode of action?

Answer:
Key approaches include:

  • Molecular Docking : Simulate binding to ATP pockets of kinases (e.g., EGFR) or DNA grooves .
  • Cellular Imaging : Track subcellular localization (e.g., mitochondrial targeting via MitoTracker®) .
  • Western Blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) or kinase phosphorylation .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress response) .

Example Finding :
A thiadiazole analog induced G2/M arrest in cancer cells via p21 upregulation, confirmed by flow cytometry and qPCR .

Advanced: How can crystallography aid in understanding its interactions?

Answer:
Single-crystal X-ray diffraction provides:

  • Bond Lengths/Angles : Confirm cyclopropane strain (C–C ~1.51 Å) and thiadiazole planarity .
  • Intermolecular Interactions : Hydrogen bonding between amide groups and water/co-crystallized solvents .

Q. Protocol :

  • Grow crystals via vapor diffusion (e.g., ethanol/water).
  • Resolve structure at 0.9–1.2 Å resolution using synchrotron radiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.